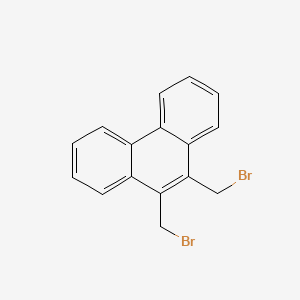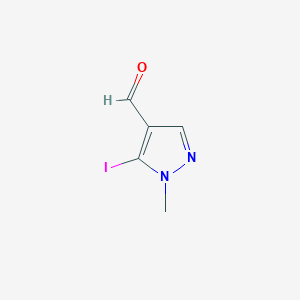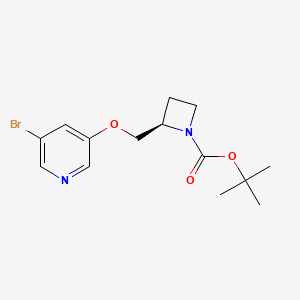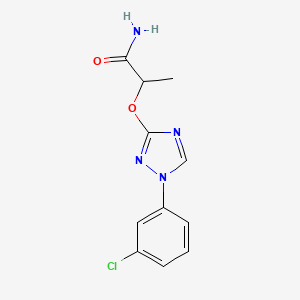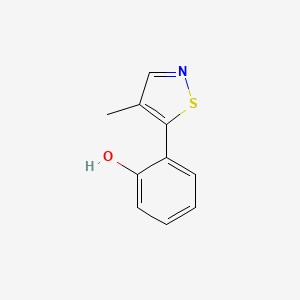
2-(4-Methyl-5-isothiazolyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-5-isothiazolyl)phenol is an organic compound that features a unique structure combining a thiazole ring and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
Applications De Recherche Scientifique
2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methyl-5-isothiazolyl)phenol: Unique due to the combination of thiazole and cyclohexadienone moieties.
4-Methyl-1,2-thiazole: Lacks the cyclohexadienone moiety, simpler structure.
Cyclohexa-2,4-dien-1-one: Lacks the thiazole ring, simpler structure.
Propriétés
Numéro CAS |
89296-04-8 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-(4-methyl-1,2-thiazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
Clé InChI |
OKZWNVOUHRAQJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
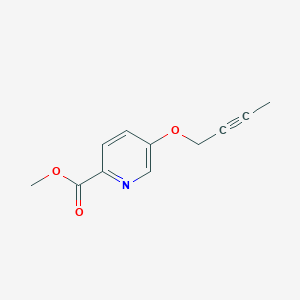
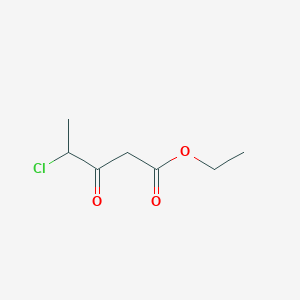
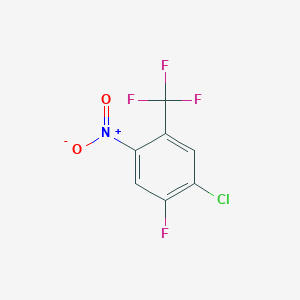
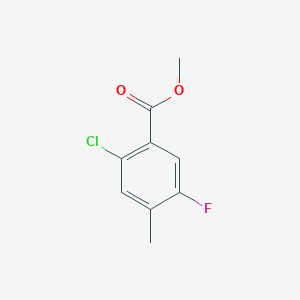
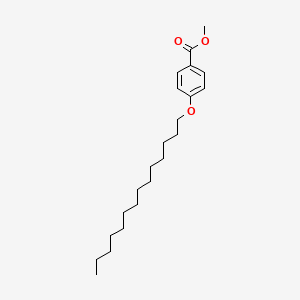
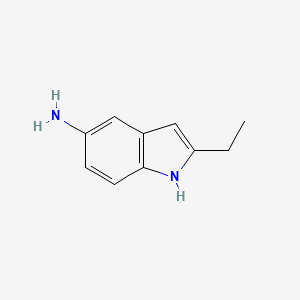
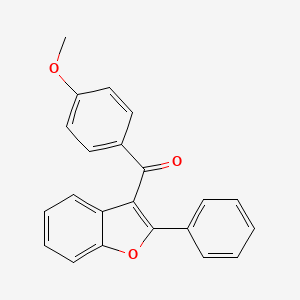
![2'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B8726592.png)
![8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine](/img/structure/B8726596.png)
![7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8726600.png)
